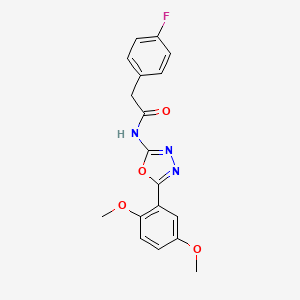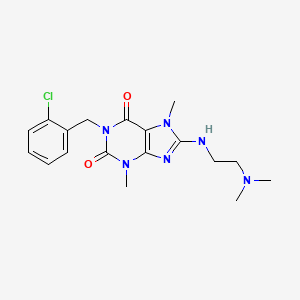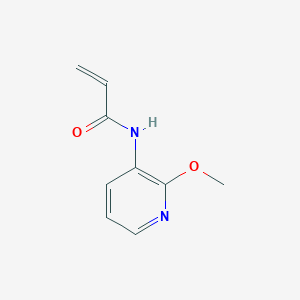
N-(2-methoxypyridin-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxypyridin-3-yl)prop-2-enamide” is a chemical compound with the molecular formula C8H8N2O . It is also known as N-(Pyridin-2-yl)acrylamide . It is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C8H8N2O . The average mass is 213.234 Da and the mono-isotopic mass is 213.111343 Da .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 148.16 .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Pharmaceutical Intermediates
The compound has been explored in the context of enantioselective synthesis, where derivatives have been prepared for use in pharmaceutical research. For example, studies have shown its utility in the synthesis of piperidines, a class of compounds with numerous pharmaceutical applications (Calvez, Chiaroni, & Langlois, 1998). Additionally, derivatives have been identified as potent and selective kinase inhibitors, highlighting their importance in the development of new therapeutic agents (Schroeder et al., 2009).
Polymer Science and Drug Delivery Systems
In the field of polymer science, related compounds have been used to facilitate controlled polymerizations, which are critical for developing drug delivery systems. For example, the controlled polymerization of N-isopropylacrylamide demonstrates the compound's relevance in creating thermoresponsive polymers for targeted drug delivery (Convertine et al., 2004).
Bone Health and Osteoporosis
Research has also focused on the development of antagonists for treating osteoporosis, with derivatives showing significant in vitro profiles and in vivo efficacy in models of bone turnover (Hutchinson et al., 2003).
Catalysis and Organic Synthesis
Catalytic applications include the Rh(III)-catalyzed C-H amidation of arenes, showcasing the compound's role in facilitating the development of bioactive molecules through amidation reactions (Ju et al., 2019). Furthermore, the compound has been used in the synthesis of enamides and pyrimidones, highlighting its versatility in organic synthesis (Liu et al., 2018).
Synthetic Chemistry and Molecular Design
The compound and its derivatives play a crucial role in the design and synthesis of molecules with potential neuroleptic activity, illustrating its importance in the development of new therapeutic agents (Iwanami et al., 1981). Its use in copper-mediated aryloxylation of benzamides further demonstrates its utility in synthesizing complex molecules (Hao et al., 2014).
Safety and Hazards
The safety information available indicates that “N-(2-methoxypyridin-3-yl)prop-2-enamide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Mode of Action
It is known that the compound can be synthesized from α-bromoketones and 2-aminopyridine under certain conditions
Biochemical Pathways
The biochemical pathways affected by N-(2-methoxypyridin-3-yl)prop-2-enamide are currently unknown. Given the compound’s structure, it may potentially interact with various biochemical pathways. Without specific target identification, it is difficult to predict the exact pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .
Eigenschaften
IUPAC Name |
N-(2-methoxypyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-8(12)11-7-5-4-6-10-9(7)13-2/h3-6H,1H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNDMTZYTHQCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)
![1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone](/img/structure/B2872977.png)
![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2872978.png)
![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)
![7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2872981.png)
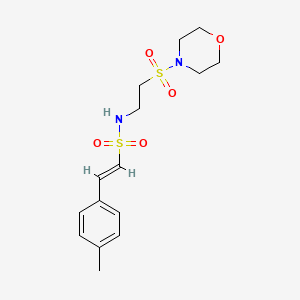
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2872985.png)
![4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2872987.png)


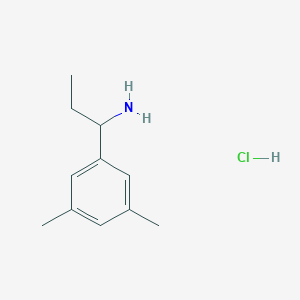
![Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2872996.png)
